molecular formula C11H22N2O B5478885 N-butyl-4-methylpiperidine-1-carboxamide

N-butyl-4-methylpiperidine-1-carboxamide

Cat. No.: B5478885
M. Wt: 198.31 g/mol
InChI Key: GASMLRFTKRLWLW-UHFFFAOYSA-N
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Description

N-butyl-4-methylpiperidine-1-carboxamide is an organic compound with the molecular formula C11H22N2O. It belongs to the class of piperidine derivatives, which are known for their wide range of applications in medicinal chemistry and organic synthesis . This compound is characterized by a piperidine ring substituted with a butyl group and a methyl group, along with a carboxamide functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-4-methylpiperidine-1-carboxamide typically involves the amidation of a carboxylic acid substrate with an amine. This can be achieved through various methods, including catalytic and non-catalytic amidation . The reaction conditions often involve the use of coupling reagents or catalysts to activate the carboxylic acid, facilitating its reaction with the amine to form the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale amidation processes using efficient and cost-effective methods. These methods often employ continuous flow reactors and optimized reaction conditions to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-butyl-4-methylpiperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: The piperidine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.

Scientific Research Applications

N-butyl-4-methylpiperidine-1-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-butyl-4-methylpiperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

N-butyl-4-methylpiperidine-1-carboxamide can be compared with other piperidine derivatives, such as:

  • N-methylpiperidine
  • N-ethylpiperidine
  • N-propylpiperidine

Uniqueness

What sets this compound apart from these similar compounds is its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the butyl and methyl groups, along with the carboxamide functional group, imparts unique properties that make it valuable for specific applications .

Properties

IUPAC Name

N-butyl-4-methylpiperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O/c1-3-4-7-12-11(14)13-8-5-10(2)6-9-13/h10H,3-9H2,1-2H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GASMLRFTKRLWLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)N1CCC(CC1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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